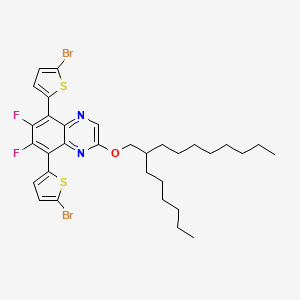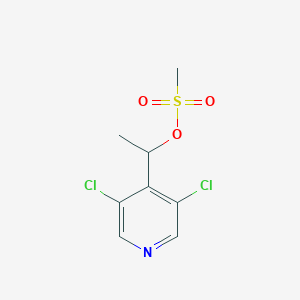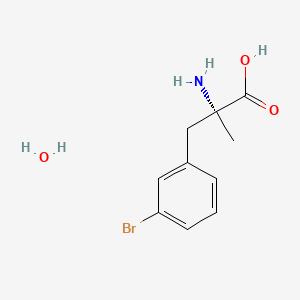
(2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid;hydrate is a chiral amino acid derivative with a bromophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid;hydrate typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted acrylate, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and immobilized catalysts can enhance the efficiency and scalability of the process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid;hydrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used for hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding phenyl derivative.
Substitution: Formation of substituted amino acids with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid;hydrate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure allows for the exploration of new therapeutic targets and the development of novel pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid;hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The amino acid moiety allows for incorporation into peptides and proteins, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-2-amino-3-(2-bromophenyl)-2-methylpropanoic acid
- (2R)-2-amino-3-(4-bromophenyl)-2-methylpropanoic acid
- (2R)-2-amino-3-(3-chlorophenyl)-2-methylpropanoic acid
Uniqueness
(2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid;hydrate is unique due to the specific position of the bromine atom on the phenyl ring, which can significantly influence its reactivity and binding properties. This positional isomerism allows for the exploration of different chemical and biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C10H14BrNO3 |
|---|---|
Molekulargewicht |
276.13 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid;hydrate |
InChI |
InChI=1S/C10H12BrNO2.H2O/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7;/h2-5H,6,12H2,1H3,(H,13,14);1H2/t10-;/m1./s1 |
InChI-Schlüssel |
COGWGEXVYBXAQW-HNCPQSOCSA-N |
Isomerische SMILES |
C[C@@](CC1=CC(=CC=C1)Br)(C(=O)O)N.O |
Kanonische SMILES |
CC(CC1=CC(=CC=C1)Br)(C(=O)O)N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


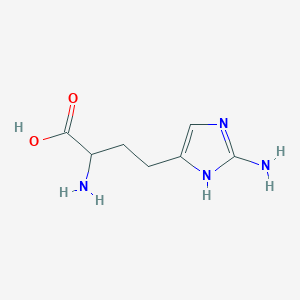
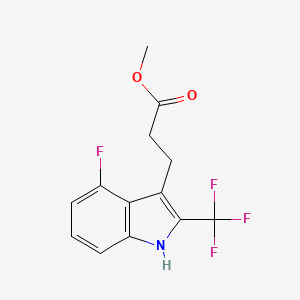
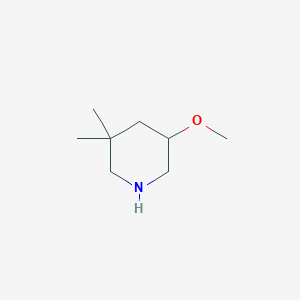
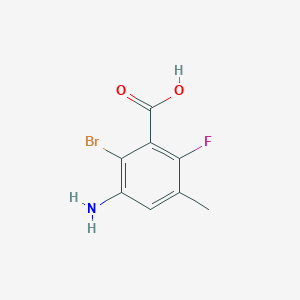


![1-[5-Tert-Butyl-3-({4-[2-(Dimethylamino)ethyl]-5-Oxo-1,4-Diazepan-1-Yl}carbonyl)thiophen-2-Yl]-3-(2,3-Dichlorophenyl)urea](/img/structure/B14788465.png)
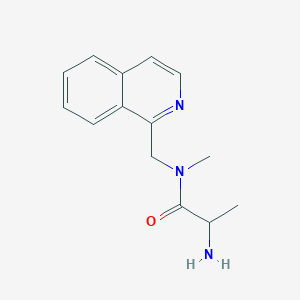
![sodium;(10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-olate](/img/structure/B14788490.png)
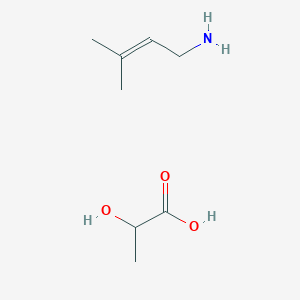
![sodium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;dihydrate](/img/structure/B14788502.png)
![2-[1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]acetonitrile](/img/structure/B14788507.png)
